

Benchmarking "Anticancer agent 144" against clinical candidates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 144	
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As a preliminary note, the term "**Anticancer agent 144**" can refer to two distinct investigational treatments: SC144, a small molecule inhibitor, and LN-144 (lifileucel), a form of adoptive cell therapy. This guide will focus on SC144, a novel pyrroloquinoxaline derivative that has demonstrated broad-spectrum anticancer activity in preclinical studies.

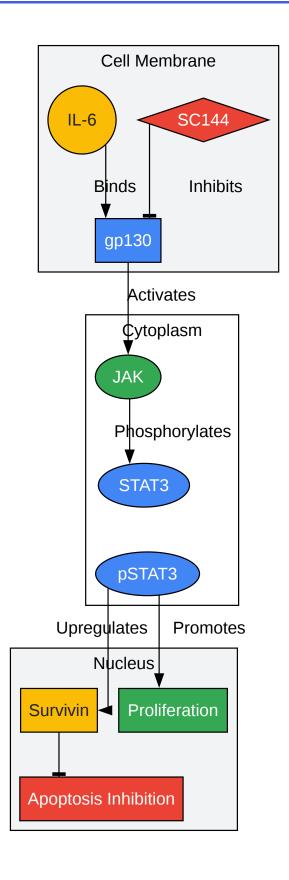
Benchmarking SC144 Against Clinical Candidates

This guide provides a comparative overview of SC144 against established chemotherapeutic agents, focusing on its mechanism of action, in vitro cytotoxicity, and synergistic effects in combination therapies.

Mechanism of Action: Targeting the gp130-STAT3 Signaling Pathway

SC144 exerts its anticancer effects by inhibiting the gp130-STAT3 signaling pathway.[1] This pathway is a critical mediator of cell survival, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers. SC144 has been shown to directly bind to gp130, a transmembrane receptor, leading to the upregulation of its phosphorylation and downregulation of its glycosylation.[1] This modulation of gp130 activity ultimately inhibits the phosphorylation of STAT3, a key downstream transcription factor. The suppression of STAT3-mediated gene expression results in the inhibition of cell-cycle progression and angiogenesis, leading to apoptosis (programmed cell death).[1] A key target downregulated by SC144 is survivin, an anti-apoptotic protein frequently overexpressed in tumors.[1][2]





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Caption: SC144 inhibits the gp130-STAT3 signaling pathway.



Comparative In Vitro Cytotoxicity

SC144 has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapies.[1][3] The table below summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various cancer cell lines compared to standard chemotherapeutic agents.

Cell Line	Cancer Type	SC144 IC50 (μM)	Paclitaxel IC50 (nM)	5- Fluorouracil IC50 (μΜ)	Oxaliplatin IC50 (μM)
MDA-MB-435	Breast Cancer	0.4 - 4	~2.5	-	-
LNCaP	Prostate Cancer	0.4 - 4	-	-	-
HCT116 p53+/+	Colon Cancer	0.4 - 4	-	~5	~1
HCT116 p53-/-	Colon Cancer	0.4 - 4	-	-	-
HT29	Colon Cancer	0.4 - 4	-	~50	~10
HTOXAR3	Oxaliplatin- Resistant Colon Cancer	-	-	-	>100

Note: IC50 values are approximate and can vary based on experimental conditions. Data for Paclitaxel, 5-Fluorouracil, and Oxaliplatin are representative values from public databases and literature for comparison.

Synergistic Effects with Clinical Agents

A significant aspect of SC144's therapeutic potential lies in its ability to act synergistically with existing anticancer drugs.[3] This suggests that SC144 could be used in combination therapies to enhance efficacy and overcome drug resistance.



- With 5-Fluorouracil and Oxaliplatin: In colorectal cancer HT29 cells, co-treatment with SC144
 and either 5-fluorouracil or oxaliplatin resulted in a synergistic cytotoxic effect.[3] Notably,
 pretreatment with SC144 was more effective than oxaliplatin pretreatment in the oxaliplatinresistant HTOXAR3 cell line.[3]
- With Paclitaxel: The combination of SC144 and paclitaxel exhibited synergism in MDA-MB-435 breast cancer cells, leading to a schedule-dependent block in the cell cycle.[3] In a mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and paclitaxel led to a dose-dependent delay in tumor growth.[3]

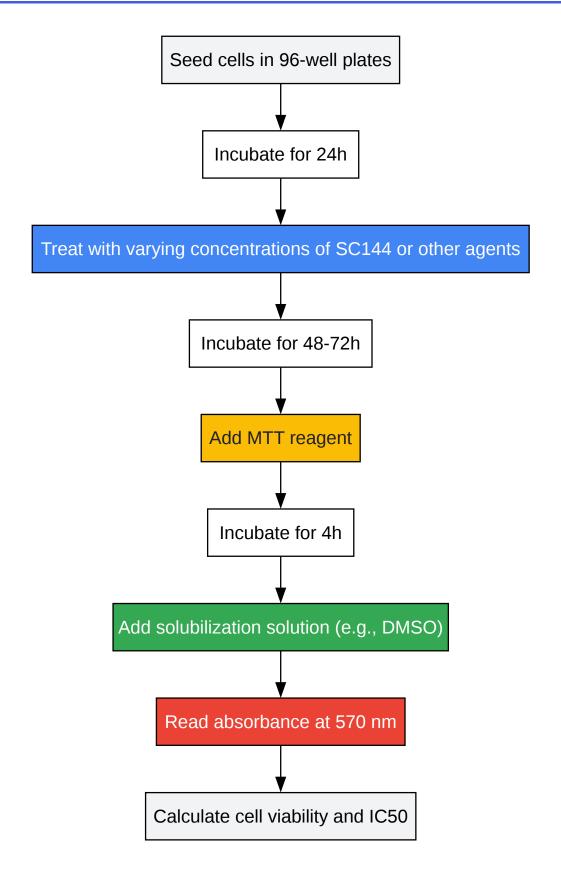
Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of anticancer agents like SC144.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.





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- To cite this document: BenchChem. [Benchmarking "Anticancer agent 144" against clinical candidates]. BenchChem, [2025]. [Online PDF]. Available at:
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